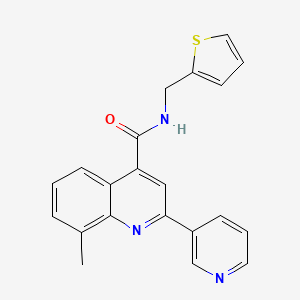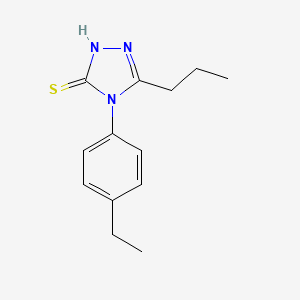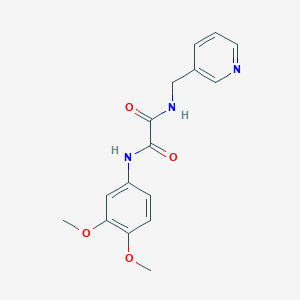![molecular formula C36H57NO2 B4626704 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) CAS No. 2301-85-1](/img/structure/B4626704.png)
4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) often involves Schiff-base condensation reactions. A study highlights the preparation of a macrocyclic compound involving Schiff-base condensation of 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] with ethanolic solutions, leading to a crystalline solid of yellow color (Mdad & Ussain, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray crystallography, showing that these compounds can crystallize in various space groups with detailed unit cell dimensions. For instance, a macrocyclic ligand based on similar phenolic structures crystallized in the monoclinic space group P 2(1)/c, providing insights into the spatial arrangement of such molecules (Mdad & Ussain, 2014).
Chemical Reactions and Properties
The antioxidative properties of related bisphenol compounds have been the subject of research, demonstrating their capability to interact with various radicals and undergo transformations that highlight their antioxidative activity. This is particularly noted in the inhibited oxidation of tetralin and isotactic polypropylene, showing the compound's utility in enhancing oxidative stability (Zikmund et al., 1972).
Physical Properties Analysis
The introduction of tert-butyl groups into related polyimides results in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating the influence of structural modifications on the physical properties of these materials (Chern & Tsai, 2008).
Chemical Properties Analysis
The chemical properties of related compounds can vary significantly with their structural makeup. For example, the antioxidant 2,4-di-tert-butyl-6-cycloheximide phenol, synthesized from cyclohexylamine, shows improved aging resistance and thermal stability in natural rubber applications, demonstrating the diverse chemical functionalities of these compounds (Chenxin Ju, 2014).
Aplicaciones Científicas De Investigación
Antioxidant Properties and Transformations
- A study by Zikmund et al. (1972) explored the antioxidative properties and transformations of a related compound, 2,2′-methylenebis(4-methyl-6-tert, butylphenol), during the inhibited oxidation of tetralin and isotactic polypropylene. The research identified compounds formed during the oxidation process and confirmed their antioxidative activity, providing insights into how similar compounds, including 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol), could function as antioxidants in various applications (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).
Catalytic Applications
- Qian, Dawe, and Kozak (2011) discussed the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, highlighting the potential of these complexes in facilitating C-C cross-coupling reactions. This research suggests that complexes derived from compounds like 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) could serve as efficient catalysts in organic synthesis (Qian, Dawe, & Kozak, 2011).
Polymer Chemistry
- Research by Chern and Tsai (2008) on novel polyimides derived from unsymmetric bis(aminophenoxy)-substituted compounds, including those with di-tert-butyl groups, demonstrated the importance of such structures in producing materials with low dielectric constants, excellent solubility, and high thermal stability. These findings underscore the potential of using 4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol) in the development of advanced polymeric materials (Chern & Tsai, 2008).
Copolymerization Catalysts
- Devaine-Pressing, Dawe, and Kozak (2015) highlighted the role of chromium(III) amino-bis(phenolato) complexes in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the utility of such complexes in producing polycarbonates. This research points to the potential application of related compounds in environmentally friendly polymer production processes (Devaine-Pressing, Dawe, & Kozak, 2015).
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[cyclohexyl-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H57NO2/c1-33(2,3)27-18-24(19-28(31(27)38)34(4,5)6)22-37(26-16-14-13-15-17-26)23-25-20-29(35(7,8)9)32(39)30(21-25)36(10,11)12/h18-21,26,38-39H,13-17,22-23H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYVFNOQBOOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H57NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-({cyclohexyl[(3,5-DI-tert-butyl-4-hydroxyphenyl)methyl]amino}methyl)phenol | |
CAS RN |
2301-85-1 | |
| Record name | Phenol, 4,4′-[(cyclohexylimino)bis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2301-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)
![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)
![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)
![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)


![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)
![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)